molecular formula C12H18 B581254 N-HEXYLBENZENE-2,3,4,5,6-D5 CAS No. 1219799-07-1

N-HEXYLBENZENE-2,3,4,5,6-D5

Cat. No.: B581254
CAS No.: 1219799-07-1
M. Wt: 167.30 g/mol
InChI Key: LTEQMZWBSYACLV-SIHPLOMNSA-N
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Description

N-HEXYLBENZENE-2,3,4,5,6-D5 is a deuterated derivative of n-hexylbenzene. This compound is characterized by the presence of five deuterium atoms replacing hydrogen atoms on the benzene ring. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HEXYLBENZENE-2,3,4,5,6-D5 typically involves the deuteration of n-hexylbenzene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.

Chemical Reactions Analysis

Types of Reactions

N-HEXYLBENZENE-2,3,4,5,6-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces alcohols, aldehydes, or carboxylic acids.

    Reduction: Yields the non-deuterated n-hexylbenzene.

    Substitution: Results in various substituted benzene derivatives.

Scientific Research Applications

N-HEXYLBENZENE-2,3,4,5,6-D5 is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Chemistry: Used as a tracer molecule in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-HEXYLBENZENE-2,3,4,5,6-D5 involves the replacement of hydrogen atoms with deuterium atoms. This substitution can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. The presence of deuterium can slow down certain reactions, providing valuable insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

    N-HEXYLBENZENE: The non-deuterated form of the compound.

    N-HEXYLBENZENE-2,3,4,5,6-D4: A partially deuterated form with four deuterium atoms.

    N-HEXYLBENZENE-2,3,4,5,6-D6: A fully deuterated form with six deuterium atoms.

Uniqueness

N-HEXYLBENZENE-2,3,4,5,6-D5 is unique due to its specific deuterium labeling, which provides a balance between cost and the extent of deuteration. This makes it particularly useful for studies where complete deuteration is not necessary, but some level of isotopic labeling is required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-HEXYLBENZENE-2,3,4,5,6-D5 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene-d5", "1-bromo-2,3,4,5,6-pentahexylbenzene", "Sodium hydride (NaH)", "Anhydrous tetrahydrofuran (THF)", "Diethyl ether", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Silica gel" ], "Reaction": [ "Step 1: Synthesis of 1-bromo-2,3,4,5,6-pentahexylbenzene - This can be achieved by reacting 2,3,4,5,6-pentahexylphenol with phosphorus tribromide (PBr3) in anhydrous THF.", "Step 2: Synthesis of N-HEXYLBENZENE-2,3,4,5,6-D5 - In a separate reaction, benzene-d5 can be reacted with 1-bromo-2,3,4,5,6-pentahexylbenzene in the presence of NaH in anhydrous THF. The reaction mixture can be stirred at room temperature for several hours. The resulting product can be purified by column chromatography on silica gel using diethyl ether as the eluent.", "Step 3: Purification - The final product can be washed with water, dried over Na2SO4 and MgSO4, and purified by column chromatography on silica gel using diethyl ether as the eluent." ] }

CAS No.

1219799-07-1

Molecular Formula

C12H18

Molecular Weight

167.30 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-hexylbenzene

InChI

InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/i5D,7D,8D,10D,11D

InChI Key

LTEQMZWBSYACLV-SIHPLOMNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCC)[2H])[2H]

SMILES

CCCCCCC1=CC=CC=C1

Canonical SMILES

CCCCCCC1=CC=CC=C1

Synonyms

N-HEXYLBENZENE-2,3,4,5,6-D5

Origin of Product

United States

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